Mal-amido-PEG2-Val-Cit-PAB-PNP

描述

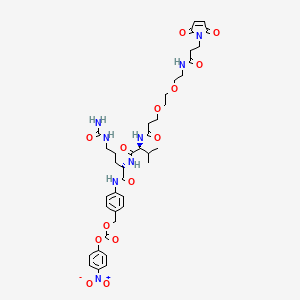

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate linker. It contains a maleimide group, a hydrophilic polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl spacer, and a para-nitrophenyl carbonate group . This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:

Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is attached to the maleimide group through a nucleophilic substitution reaction.

Incorporation of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is introduced through peptide coupling reactions.

Addition of the Para-Aminobenzyl Spacer: The para-aminobenzyl spacer is added via a nucleophilic aromatic substitution reaction.

Introduction of the Para-Nitrophenyl Carbonate Group: The para-nitrophenyl carbonate group is incorporated through a carbonate formation reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

化学反应分析

Thiol-Maleimide Conjugation

The maleimide group undergoes Michael addition with thiols (e.g., cysteine residues on antibodies) under physiological conditions (pH 6.5–7.5, 25°C). This reaction forms stable thioether bonds, enabling site-specific antibody conjugation .

| Reaction | Mechanism | Conditions | Application |

|---|---|---|---|

| Maleimide + Thiol → Thioether | Nucleophilic addition | pH 6.5–7.5, 25°C, aqueous buffer | Antibody-drug conjugation for targeted delivery |

Key Findings :

Enzymatic Cleavage of Val-Cit Dipeptide

The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by cathepsin B in lysosomal environments (pH 4.5–5.5), releasing the para-aminobenzyl (PAB) spacer .

| Enzyme | Cleavage Site | Optimal pH | Release Mechanism |

|---|---|---|---|

| Cathepsin B | Between Val and Cit | 4.5–5.5 | Proteolytic hydrolysis |

Key Findings :

Self-Immolative Cleavage of PAB Spacer

Post-enzymatic cleavage, the PAB spacer undergoes 1,6-elimination, releasing the cytotoxic payload (e.g., MMAE) and para-nitrophenyl (PNP) carbonate .

| Reaction | Trigger | Byproduct | Rate |

|---|---|---|---|

| 1,6-Elimination | Lysosomal pH | CO₂ and PNP-carbonate | <5 minutes |

Key Findings :

Nucleophilic Substitution at PNP Carbonate

The PNP-carbonate group reacts with primary amines (e.g., payload amino groups) via nucleophilic aromatic substitution, forming stable carbamate linkages .

| Nucleophile | Leaving Group | Conditions | Yield |

|---|---|---|---|

| Primary amine | PNP | pH 8.0–9.0, DMF, 25°C | 85–92% |

Key Findings :

Boc Deprotection

The tert-butoxycarbonyl (Boc) group on Cit is removed under acidic conditions (e.g., TFA/DCM), generating a free amine for further functionalization .

| Acid | Time | Temperature | Outcome |

|---|---|---|---|

| TFA/DCM (1:1) | 30–60 min | 0–25°C | Free amine with >95% purity |

Comparative Analysis of Reaction Kinetics

| Reaction | Rate (t₁/₂) | Dependence |

|---|---|---|

| Thiol-maleimide conjugation | 30–60 min | pH, thiol concentration |

| Val-Cit cleavage | 60–120 min | Cathepsin B activity |

| PNP substitution | 2–4 hours | Amine nucleophilicity |

科学研究应用

Scientific Research Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP serves multiple roles in scientific research and therapeutic development:

- Linker in Antibody-Drug Conjugates : This compound is primarily used as a cleavable linker in the construction of ADCs. By linking cytotoxic drugs to antibodies, it allows for targeted delivery, minimizing systemic toxicity while maximizing therapeutic efficacy .

- Targeted Drug Delivery : The maleimide group in this compound facilitates selective binding to cysteine residues on proteins, enabling precise targeting of specific cells or tissues . This is particularly beneficial in oncology, where targeted therapies can significantly improve treatment outcomes.

- Improved Solubility and Stability : The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate in biological environments, which is crucial for maintaining efficacy during circulation in the bloodstream .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and potential applications of this compound:

作用机制

Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:

Binding to Cysteine Residues: The maleimide group covalently binds to thiol groups on cysteine residues in proteins.

Cleavage by Peptidases: The valine-citrulline dipeptide is cleaved by cytoplasmic peptidases, releasing the drug payload within the target cell.

Drug Release: The cleavage of the dipeptide triggers an elimination mechanism within the para-aminobenzyl spacer, releasing the active drug

相似化合物的比较

Similar Compounds

Mal-amido-PEG2-Val-Cit-PAB-OH: A similar cleavable linker that also contains a maleimide group, a polyethylene glycol spacer, and a valine-citrulline dipeptide.

Mal-PEG2-Val-Cit-PAB-OH: Another cleavable linker with similar structural components.

Uniqueness

Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to the presence of the para-nitrophenyl carbonate group, which acts as a highly activated leaving group. This feature allows for efficient nucleophilic substitution reactions, making it a versatile and effective linker for antibody-drug conjugates .

生物活性

Mal-amido-PEG2-Val-Cit-PAB-PNP is a novel compound primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, specifically targeting cancer cells while minimizing systemic toxicity. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound.

Chemical Structure and Composition

This compound is composed of:

- Mal (Maleimide) : Facilitates covalent bonding with thiol groups in proteins.

- PEG2 (Polyethylene Glycol) : Enhances solubility and biocompatibility.

- Val (Valine) : An amino acid that contributes to the compound's stability.

- Cit (Citrulline) : A non-standard amino acid that plays a role in enzymatic cleavage.

- PAB (p-Aminobenzoyl) : Improves the solubility and stability of the drug.

- PNP (p-Nitrophenyl) : Used for measuring enzymatic activity.

The overall molecular formula is with a molecular weight of approximately 854.86 g/mol .

The biological activity of this compound is primarily attributed to its role as a linker in ADCs. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme present in lysosomes, allowing for targeted release of the cytotoxic drug within cancer cells. This selective release mechanism minimizes damage to surrounding healthy tissues, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

-

Cytotoxicity Assays :

- In vitro studies have demonstrated that ADCs utilizing this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, an ADC composed of farletuzumab (anti-FRα antibody) linked via this compound showed effective tumor growth inhibition in both NCI-H2110 xenograft models and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and gastric cancer .

- Efficacy Analysis :

In Vivo Studies

-

Toxicological Assessment :

- Research involving zebrafish larvae indicated that modifications similar to those seen with PEG conjugation can reduce cytotoxicity while improving blood stability and tissue bioavailability. A safe dosage range was established based on mortality and behavioral responses following systemic injection .

- Pharmacokinetics :

Comparative Analysis of ADC Linkers

| Linker Type | Cleavage Mechanism | Targeted Release | Stability |

|---|---|---|---|

| This compound | Cathepsin B (lysosomal) | High | Moderate |

| Non-cleavable linkers | None | Low | High |

| Other cleavable linkers | Various enzymes | Variable | Variable |

属性

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGAOQLHMRBQFV-QGRQJHSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112738-13-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。